molecular formula C7H16O2 B7879241 3-(2-Methylpropoxy)propan-1-ol CAS No. 34150-35-1

3-(2-Methylpropoxy)propan-1-ol

Cat. No. B7879241
CAS RN: 34150-35-1
M. Wt: 132.20 g/mol
InChI Key: BUIXEGYUDCDLCD-UHFFFAOYSA-N
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Description

3-(2-Methylpropoxy)propan-1-ol is a chemical compound with the molecular formula C7H16O21. It is also known as 2-(2-methylpropoxy)propan-1-ol1. The compound has a molecular weight of 132.21.



Synthesis Analysis

The synthesis of 3-(2-Methylpropoxy)propan-1-ol is not explicitly mentioned in the retrieved sources. However, related compounds have been synthesized through various methods. For instance, the reaction of bis(methoxy-NNO-azoxy)methane with formaldehyde in ethanol gives a similar compound, 3-ethoxy-2,2-bis(methoxy-NNO-azoxy)propan-1-ol2.



Molecular Structure Analysis

The molecular structure of 3-(2-Methylpropoxy)propan-1-ol is not directly available from the retrieved sources. However, the structure of a similar compound, 2-(2-Methoxypropoxy)-1-propanol, is available3.



Chemical Reactions Analysis

Specific chemical reactions involving 3-(2-Methylpropoxy)propan-1-ol are not detailed in the retrieved sources. However, related compounds such as propan-1-ol undergo oxidation to form aldehydes which can further oxidize to form carboxylic acids4.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of 3-(2-Methylpropoxy)propan-1-ol are not detailed in the retrieved sources. However, physical properties of related compounds include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity6.


Safety And Hazards

The safety and hazards associated with 3-(2-Methylpropoxy)propan-1-ol are not explicitly mentioned in the retrieved sources. However, related compounds such as butan-1-ol are harmful if swallowed and have specific exposure limits7.


Future Directions

The future directions for the study and application of 3-(2-Methylpropoxy)propan-1-ol are not explicitly mentioned in the retrieved sources. However, novel chemical looping approaches for propan-1-ol production from propylene have been investigated, which could potentially be applicable to similar compounds8.


properties

IUPAC Name

3-(2-methylpropoxy)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-7(2)6-9-5-3-4-8/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIXEGYUDCDLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10955698
Record name 3-(2-Methylpropoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylpropoxy)propan-1-ol

CAS RN

89855-49-2, 34150-35-1, 63716-39-2
Record name 3-(2-Methylpropoxy)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89855-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutoxypropanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034150351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanol, isobutoxy-, (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063716392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Methylpropoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutoxypropanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.124
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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